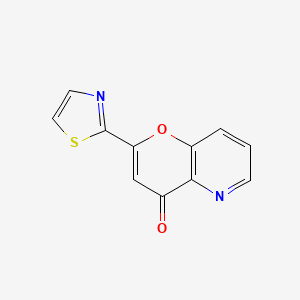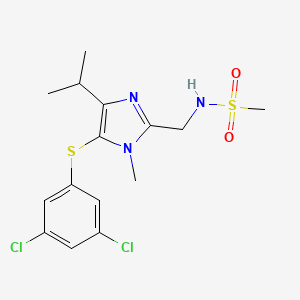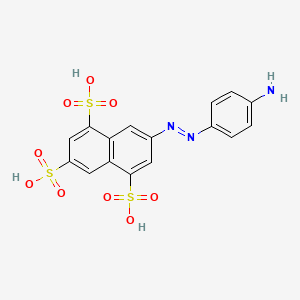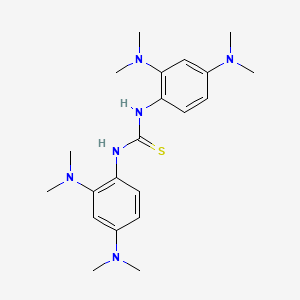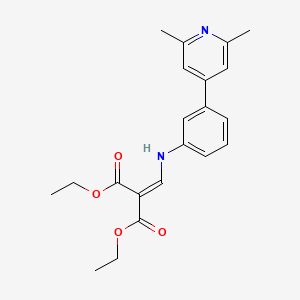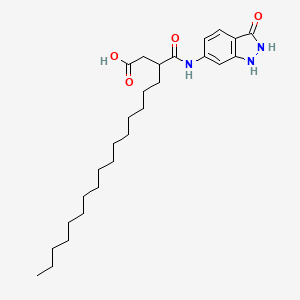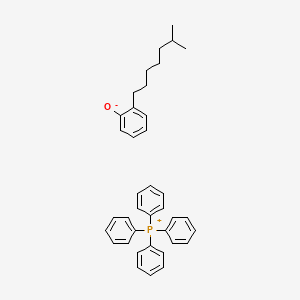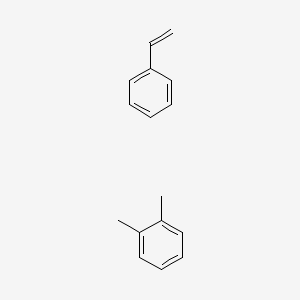![molecular formula C16H13FOS B15179515 6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene] CAS No. 85721-10-4](/img/structure/B15179515.png)
6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] is a synthetic organic compound characterized by a spirocyclic structure. This compound features a furan ring fused to a thioxanthene moiety, with a fluorine atom at the 6’ position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The final step involves the spirocyclization reaction, where the furan ring is fused to the thioxanthene moiety under controlled conditions, often using a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] can be compared with other similar compounds, such as:
Spiro[furan-2(3H),9’-[9H]thioxanthene]: Lacks the fluorine atom at the 6’ position, which may result in different chemical and biological properties.
6’-Chloro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]:
6’-Bromo-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene]: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior and interactions.
The uniqueness of 6’-Fluoro-4,5-dihydrospiro[furan-2(3H),9’-[9H]thioxanthene] lies in the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
85721-10-4 |
|---|---|
Molekularformel |
C16H13FOS |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3'-fluorospiro[oxolane-2,9'-thioxanthene] |
InChI |
InChI=1S/C16H13FOS/c17-11-6-7-13-15(10-11)19-14-5-2-1-4-12(14)16(13)8-3-9-18-16/h1-2,4-7,10H,3,8-9H2 |
InChI-Schlüssel |
JICWVXITXKIFQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=C(C=C(C=C3)F)SC4=CC=CC=C42)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


